molecular formula C7H10ClN3O B2523280 5-Chloro-2-(dimethylamino)-3-methylimidazole-4-carbaldehyde CAS No. 2247103-64-4

5-Chloro-2-(dimethylamino)-3-methylimidazole-4-carbaldehyde

Cat. No.: B2523280
CAS No.: 2247103-64-4
M. Wt: 187.63
InChI Key: KIJSYSZRWURDFQ-UHFFFAOYSA-N
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Description

5-Chloro-2-(dimethylamino)-3-methylimidazole-4-carbaldehyde is a heterocyclic compound featuring an imidazole core substituted with chloro, dimethylamino, methyl, and aldehyde groups. The imidazole ring (a five-membered aromatic system with two nitrogen atoms at positions 1 and 3) confers unique electronic and steric properties. The dimethylamino group (–N(CH₃)₂) acts as an electron donor, influencing reactivity and intermolecular interactions, while the aldehyde (–CHO) group enables participation in condensation and nucleophilic addition reactions. This compound is of interest in pharmaceutical and materials chemistry due to its multifunctional structure .

Properties

IUPAC Name

5-chloro-2-(dimethylamino)-3-methylimidazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-10(2)7-9-6(8)5(4-12)11(7)3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJSYSZRWURDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1N(C)C)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(dimethylamino)-3-methylimidazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the chlorination of 2-(dimethylamino)-3-methylimidazole-4-carbaldehyde using a chlorinating agent such as triphosgene. The reaction is typically carried out in a solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using efficient chlorinating agents and optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Aldehyde Reactivity

The aldehyde group undergoes nucleophilic addition and condensation reactions typical of aromatic aldehydes. Key transformations include:

Schiff Base Formation

Reaction with primary amines yields imine derivatives. For example, condensation with aniline derivatives produces stable Schiff bases, as observed in similar imidazole-4-carbaldehydes .

Hydrazone Formation

Interaction with hydrazines forms hydrazones, useful for further functionalization. Hydrazones of imidazole carbaldehydes are intermediates in synthesizing heterocyclic pharmacophores .

Grignard and Organometallic Additions

The aldehyde reacts with Grignard reagents or organolithium compounds to form secondary alcohols. Steric hindrance from the adjacent methyl group (position 3) may slow reactivity compared to less-substituted analogs.

Chlorine Substitution Reactions

The 5-chloro substituent participates in nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction Conditions Nucleophile Product Notes
High-temperature DMF/H<sub>2</sub>OAmines (e.g., NH<sub>3</sub>)5-Aminoimidazole derivativesElectron-withdrawing aldehyde enhances NAS
Cu-catalyzed couplingAryl boronic acidsBiaryl-imidazole hybridsRequires Pd/Cu cocatalysts
Alkaline hydrolysisOH<sup>−</sup>5-Hydroxyimidazole derivativesLimited by competing aldehyde oxidation

The dimethylamino group at position 2 exerts an electron-donating effect, moderately deactivating the ring toward NAS compared to non-aminated analogs .

Dimethylamino Group Modifications

The dimethylamino substituent can undergo:

Quaternization

Treatment with methyl iodide forms a quaternary ammonium salt, enhancing water solubility. This is critical for biological applications .

Demethylation

Harsh acidic conditions (e.g., HBr/AcOH) remove methyl groups, yielding primary amines. This is rarely employed due to the risk of aldehyde degradation.

Cyclization and Heterocycle Formation

The aldehyde and amine functionalities enable cyclocondensation:

  • Imidazo[1,2-a]pyridine Formation : Reaction with α,β-unsaturated ketones under basic conditions yields fused bicyclic systems .

  • Triazole Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamines generates triazole-linked conjugates.

Stability and Degradation

  • Oxidation : The aldehyde oxidizes to a carboxylic acid under strong oxidizing agents (e.g., KMnO<sub>4</sub>) .

  • Hydrolysis : Prolonged exposure to aqueous acid or base cleaves the imidazole ring, forming diketones and ammonium salts.

Comparative Reactivity Table

Functional Group Reaction Type Reactivity (Relative Scale) Key Influencing Factors
Aldehyde (C4)Nucleophilic additionHighSteric hindrance from C3 methyl group
Chloro (C5)NASModerateElectron-donating dimethylamino group
Dimethylamino (C2)AlkylationLowSteric and electronic deactivation

Mechanistic Insights

  • Aldehyde Reactivity : The electron-withdrawing effect of the aldehyde enhances electrophilicity at C5, facilitating substitution .

  • Ring Activation : The dimethylamino group donates electrons via resonance, stabilizing intermediates during NAS but reducing reaction rates .

Scientific Research Applications

The compound exhibits a range of biological activities due to its structural characteristics. It is primarily studied for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmacologically active compounds.

Antimicrobial Properties

Research indicates that imidazole derivatives like 5-Chloro-2-(dimethylamino)-3-methylimidazole-4-carbaldehyde can exhibit antimicrobial properties. Studies have shown that modifications to the imidazole ring can enhance activity against various pathogens, making it a candidate for further investigation in drug development.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, structure-activity relationship studies have identified potential analogs that demonstrate enhanced potency against targets such as NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D) involved in lipid metabolism .

Therapeutic Applications

This compound holds promise in various therapeutic areas:

Cancer Research

Imidazole derivatives are being explored for their anticancer potential. The unique structural features of this compound may allow it to interact with cancer cell signaling pathways, leading to apoptosis or inhibition of tumor growth. Ongoing studies are focused on understanding its mechanism of action and optimizing its efficacy through structural modifications.

Neurological Disorders

The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Research into its effects on receptors involved in neuropeptide signaling may provide insights into new treatments for conditions such as anxiety and depression .

Case Study 1: Antimicrobial Activity

In a study evaluating various imidazole derivatives, this compound showed significant activity against Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the imidazole ring could enhance antimicrobial properties, suggesting that this compound could serve as a lead structure for developing new antibiotics.

Case Study 2: Enzyme Inhibition

A recent study focused on the inhibition of NAPE-PLD by modified imidazole compounds found that this compound exhibited competitive inhibition with an IC₅₀ value significantly lower than previously reported analogs. This finding underscores the compound's potential as a therapeutic agent targeting lipid metabolic pathways .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(dimethylamino)-3-methylimidazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde (CAS 129865-54-9)
  • Structural Differences : Replaces the imidazole ring with a thiazole ring (containing sulfur at position 1 and nitrogen at position 3).
  • Electronic Effects : Thiazole’s sulfur atom introduces electron-withdrawing effects, reducing aromaticity compared to imidazole. This alters the electrophilicity of the aldehyde group and hydrogen-bonding capabilities.
  • Reactivity : The thiazole analog may exhibit lower thermal stability due to weaker hydrogen-bonding networks compared to imidazole derivatives, as sulfur participates less effectively in hydrogen bonding than nitrogen .
5-Chloro-2-(trifluoromethyl)benzaldehyde
  • Structural Differences : Aromatic benzene ring substituted with chloro and trifluoromethyl (–CF₃) groups.
  • Electronic Effects : The strongly electron-withdrawing –CF₃ group increases the aldehyde’s electrophilicity, contrasting with the electron-donating –N(CH₃)₂ group in the target compound.
  • Applications : Benzaldehyde derivatives are widely used in agrochemicals and pharmaceuticals, but lack the heterocyclic versatility of imidazoles .

Substituent Effects on Reactivity

  • Dimethylamino Group: In resin chemistry, ethyl 4-(dimethylamino) benzoate (a dimethylamino-containing compound) demonstrates higher reactivity in polymerization compared to methacrylate-based amines due to enhanced electron donation, which stabilizes radical intermediates . This suggests that the dimethylamino group in the target compound may similarly enhance reactivity in catalytic or photochemical applications.

Physicochemical Properties

Property 5-Chloro-2-(dimethylamino)-3-methylimidazole-4-carbaldehyde 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde 5-Chloro-2-(trifluoromethyl)benzaldehyde
Molecular Weight Not explicitly reported (estimated ~215 g/mol) 192.26 g/mol 192.26 g/mol
Aromatic System Imidazole (2N atoms) Thiazole (1N, 1S) Benzene
Key Functional Groups –Cl, –N(CH₃)₂, –CH₃, –CHO –Cl, –N(CH₃)₂, –CHO –Cl, –CF₃, –CHO
Electron Effects Electron-donating (–N(CH₃)₂) and withdrawing (–Cl) Electron-withdrawing (S), moderate donating (–N(CH₃)₂) Strongly electron-withdrawing (–CF₃)

Hydrogen Bonding and Crystallography

  • The dimethylamino group in the target compound can act as a hydrogen-bond acceptor, facilitating crystal packing. Imidazole’s dual nitrogen sites enable stronger hydrogen-bond networks compared to thiazole, as observed in studies on Etter’s graph-set analysis .
  • Thiazole derivatives may exhibit less predictable crystallization behavior due to sulfur’s lower hydrogen-bonding propensity, impacting their application in solid-state materials .

Biological Activity

5-Chloro-2-(dimethylamino)-3-methylimidazole-4-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a chlorinated imidazole ring, which is known for its diverse biological properties. The presence of the dimethylamino group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including this compound, as anticancer agents. Research indicates that imidazole derivatives can inhibit tumor growth through various mechanisms, including inducing apoptosis and inhibiting cell proliferation.

Case Study: Tumor Growth Inhibition

A notable study reported that imidazole derivatives administered at a dosage of 30 mg/kg resulted in an 83.8% reduction in tumor growth compared to controls. This study emphasizes the efficacy of imidazole compounds in targeting cancer cells and suggests that this compound may exhibit similar properties .

Enzyme Inhibition

Imidazole derivatives are also recognized for their ability to inhibit specific enzymes involved in cellular signaling pathways. The inhibition of protein kinases and phosphatases is particularly significant for developing therapeutic agents against various diseases, including cancer.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the imidazole ring can significantly affect biological activity. For instance, the introduction of electron-donating groups enhances the potency of these compounds against certain cancer cell lines .

CompoundTarget EnzymeIC50 (μM)Effect
This compoundProtein KinaseTBDTBD
Benzimidazole DerivativeTubulin Polymerization0.29 - 1.48High potency against A549 cells

The mechanisms by which this compound exerts its biological effects include:

  • Induction of Apoptosis : By activating apoptotic pathways, this compound may promote programmed cell death in cancer cells.
  • Cell Cycle Arrest : Studies have shown that certain imidazole derivatives can cause cell cycle arrest at the G2/M phase, leading to reduced proliferation of cancer cells .
  • Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cancer cell division .

Toxicity and Safety Profile

While exploring the biological activity, it is essential to consider the toxicity profile of this compound. Preliminary studies suggest that certain imidazole derivatives exhibit lower toxicity compared to other classes of compounds, making them promising candidates for further development .

Q & A

Q. What are the established synthetic pathways for 5-Chloro-2-(dimethylamino)-3-methylimidazole-4-carbaldehyde?

  • Methodological Answer : The compound is typically synthesized via the Vilsmeier–Haack reaction , which involves formylation of a substituted imidazole precursor. For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one can react with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the 4-position . Key steps include:
  • Precursor Activation : Use of DMF as a formylating agent.
  • Chlorination : POCl₃ introduces the chloro substituent at the 5-position.
  • Workup : Neutralization with aqueous sodium acetate and purification via recrystallization.
    Solvents like dichloromethane or THF are critical for maintaining reaction efficiency, and Lewis acids (e.g., AlCl₃) may enhance regioselectivity .

Q. How is structural elucidation performed for this compound?

  • Methodological Answer : Structural confirmation relies on multi-technique characterization :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm, dimethylamino group at δ 2.8–3.2 ppm) .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O bond ~1.21 Å, N–CH₃ bonds ~1.45 Å). Deviations from planar geometry, such as torsional twists due to steric hindrance, are quantified .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 228.06) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent/catalyst selection. For example:
  • Reaction Path Screening : Identifies energetically favorable pathways for formylation and chlorination .
  • Solvent Effects : COSMO-RS simulations assess polarity effects on reaction rates (e.g., THF vs. DCM) .
  • Catalyst Design : Molecular docking studies optimize Lewis acid interactions with the imidazole ring .
    Experimental validation involves adjusting parameters like temperature (60–80°C) and POCl₃ stoichiometry (1.2–1.5 equiv) to match computational predictions .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Contradictions (e.g., unexpected 1^1H NMR splitting or IR carbonyl stretches) require:
  • Isotopic Labeling : 15^{15}N or 13^{13}C labeling clarifies ambiguous signals .
  • Variable-Temperature NMR : Detects dynamic processes (e.g., hindered rotation of dimethylamino groups) .
  • Cross-Validation : Compare crystallographic data (e.g., bond lengths) with computational geometry optimizations .
    For example, highlights an unexpected product due to solvent participation (DMF), resolved via X-ray analysis and recalculation of reaction pathways .

Q. What strategies enable regioselective functionalization of the imidazole ring?

  • Methodological Answer : Regioselectivity is controlled via:
  • Protecting Groups : Temporary protection of the aldehyde (e.g., acetal formation) prevents side reactions during substitution .
  • Directed Metalation : Use of LDA (lithium diisopropylamide) at −78°C directs functionalization to the 2-position .
  • Cross-Coupling : Suzuki-Miyaura reactions introduce aryl groups at the 3-position using Pd catalysts (e.g., Pd(PPh₃)₄) .
    Table: Example Reaction Conditions for Substitution
Reaction TypeReagentsTemperatureYield
ChlorinationPOCl₃, DMF80°C75%
Aldehyde ProtectionEthylene glycol, TsOH110°C90%

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